molecular formula C4H5ClN2S B1281703 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole CAS No. 82172-42-7

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B1281703
CAS No.: 82172-42-7
M. Wt: 148.61 g/mol
InChI Key: DPJYAOTXDQPOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride, and subsequent halogenation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processing techniques to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can facilitate large-scale production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases and conditions .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of various biochemical pathways. For example, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

  • 5-Chloromethyl-2-methoxy-benzaldehyde
  • 5-Chloromethyl-2-hydroxyl-benzaldehyde
  • 2-Chloro-5-(chloromethyl)pyridine

Comparison: Compared to these similar compounds, 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

5-(chloromethyl)-4-methylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-3-4(2-5)8-7-6-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYAOTXDQPOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512805
Record name 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82172-42-7
Record name 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.